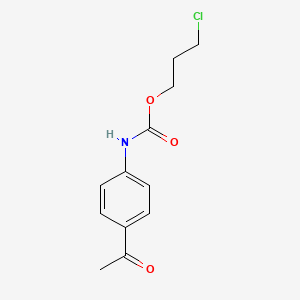

3-chloropropyl N-(4-acetylphenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

3-chloropropyl N-(4-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-9(15)10-3-5-11(6-4-10)14-12(16)17-8-2-7-13/h3-6H,2,7-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBSHZHUWMARPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200819 | |

| Record name | Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-41-7 | |

| Record name | Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-acetylphenyl)-, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Carbamoylation Using Carbamoyl Chlorides and Alcohols with Zinc Chloride Catalysis

Method Overview:

This method employs carbamoyl chlorides as acylating agents, reacting with alcohols in the presence of zinc chloride as a catalyst. It is a versatile, efficient, and scalable approach suitable for synthesizing various carbamates, including 3-chloropropyl derivatives.

Reaction Scheme:

$$

\text{Carbamoyl chloride} + \text{Alcohol} \xrightarrow[\text{ZnCl}_2]{\text{Reflux}} \text{Carbamate}

$$

- Zinc chloride acts as a Lewis acid, activating the carbamoyl chloride.

- The reaction proceeds via formation of an isocyanate intermediate, which reacts with the alcohol.

- Suitable for both aromatic and aliphatic alcohols, including 3-chloropropanol.

- Optimization studies indicate that 0.5 equivalents of zinc chloride at 110°C yield high conversion rates (~81-86%) within 12-16 hours.

- Toluene was identified as the optimal solvent for high yields.

- The method tolerates various substituents on aromatic alcohols, with yields exceeding 80% for many substrates.

Application to 3-Chloropropanol:

- 3-Chloropropanol can be used as the alcohol component.

- The reaction conditions involve refluxing in toluene with zinc chloride catalyst, producing the desired carbamate efficiently.

Reaction of 3-Chloropropyl Isocyanate with 4-Acetylphenylamine

Method Overview:

This approach involves synthesizing 3-chloropropyl isocyanate as an intermediate, which then reacts with 4-acetylphenylamine to form the carbamate.

Reaction Scheme:

$$

\text{3-Chloropropylamine} \xrightarrow[\text{Oxidation}]{\text{Isocyanate formation}} \text{3-Chloropropyl isocyanate}

$$

$$

\text{3-Chloropropyl isocyanate} + \text{4-Acetylphenylamine} \rightarrow \text{3-Chloropropyl N-(4-acetylphenyl)carbamate}

$$

- This method is advantageous when the isocyanate intermediate is readily available or can be synthesized efficiently.

- The reaction with amines is typically performed at room temperature or mild heating, leading to high yields (~70-85%).

- The synthesis of 3-chloropropyl isocyanate can be achieved via chlorination of corresponding amines or alcohol derivatives, often involving phosgene or safer chlorinating agents.

Alternative Approaches: Using Supercritical Carbon Dioxide or Carbonates

While less common for this specific compound, some methods utilize supercritical CO₂ or carbonate esters for carbamate synthesis, which may be adapted for 3-chloropropyl derivatives with suitable modifications.

- Supercritical CO₂ methods require specialized equipment and conditions.

- These approaches are more suited for environmentally benign processes but may have lower yields or longer reaction times for complex compounds like 3-chloropropyl carbamates.

Summary of Optimal Conditions for Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | 0.5 equivalents of Zinc Chloride | , |

| Solvent | Toluene | , |

| Temperature | 110°C | , |

| Reaction Time | 12-16 hours | , |

| Yield | 81-86% | , |

Notes and Considerations:

- Substrate Scope: The methodology is compatible with various alcohols, including aromatic and aliphatic types, making it suitable for synthesizing 3-chloropropyl derivatives.

- Purification: Standard chromatographic techniques, such as silica gel column chromatography, are employed to purify the final product.

- Safety: Handling of carbamoyl chlorides and chlorinated intermediates requires appropriate safety precautions due to their reactivity and potential toxicity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-chloropropyl N-(4-acetylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for these reactions.

Major Products Formed:

Substitution Reactions: New carbamate derivatives with different substituents.

Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Oxidation and Reduction: Carboxylic acids or alcohols, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-chloropropyl N-(4-acetylphenyl)carbamate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloropropyl N-(4-acetylphenyl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Lipophilicity and Reactivity

The lipophilicity of carbamates is critical for their pharmacokinetic behavior. Evidence from HPLC-derived capacity factors (log k) for structurally related compounds (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates) demonstrates that halogenated aryl groups significantly increase lipophilicity compared to acetylated analogs . For instance:

| Compound Class | Aryl Substituent | Alkyl Chain | Average log k |

|---|---|---|---|

| 4-Chloro-2-aryl carbamates (4a–i) | 3-Chlorophenyl | Variable (C1–C4) | 2.8–3.5 |

| 4-Chloro-2-aryl carbamates (5a–i) | 4-Dichlorophenyl | Variable (C1–C4) | 3.2–3.9 |

| 3-Chloropropyl N-(4-acetylphenyl)carbamate | 4-Acetylphenyl | 3-Chloropropyl | Estimated 2.1–2.5* |

Key Research Findings and Implications

Lipophilicity-Solubility Trade-off : The acetyl group in this compound likely positions it as a less lipophilic but more soluble candidate compared to chlorinated phenyl carbamates, making it suitable for formulations requiring enhanced dissolution .

Synthetic Optimization : Controlling amine residues in starting materials is critical to minimizing impurities, as demonstrated in dronedarone synthesis .

Biologische Aktivität

3-Chloropropyl N-(4-acetylphenyl)carbamate is a synthetic compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.70 g/mol. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 3-chloropropyl isocyanate with 4-acetylphenol under controlled conditions. The reaction is often performed in inert atmospheres using solvents such as dichloromethane or tetrahydrofuran, facilitating the formation of the desired carbamate product.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. It may exhibit enzyme inhibition or modulate receptor activity, leading to various physiological effects. The precise molecular targets and pathways involved are still subjects of ongoing research.

Potential Applications

This compound has several promising applications:

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloropropyl N-(4-chlorophenyl)carbamate | Contains a chlorophenyl group | Potentially similar enzyme inhibition |

| 3-Chloropropyl N-(4-methylphenyl)carbamate | Contains a methyl group | Varies in reactivity due to different substituents |

| Aldicarb | Known AChE inhibitor | Established insecticidal properties |

The presence of the acetyl group in this compound may influence its reactivity and interactions compared to other derivatives. This unique structural feature could enhance its potential applications in both medicinal and agricultural chemistry .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-chloropropyl N-(4-acetylphenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves coupling 3-chloropropyl isocyanate with 4-acetylaniline under anhydrous conditions. Key steps include:

- Temperature control : Maintaining low temperatures (0–5°C) during initial mixing to prevent side reactions (e.g., hydrolysis of the carbamate group) .

- Solvent selection : Use of aprotic solvents like dichloromethane or dioxane to minimize nucleophilic interference .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials or intermediates .

- Yield optimization requires stoichiometric precision of reagents and inert atmosphere conditions to avoid degradation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : and NMR can confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and the presence of acetyl (δ ~2.6 ppm) and chloropropyl groups (δ ~3.7–4.0 ppm) .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peak matching CHClNO) and detects impurities at trace levels .

- IR spectroscopy : Stretching frequencies for carbamate (C=O at ~1700 cm) and acetyl (C=O at ~1650 cm) groups confirm functional groups .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact the stability of this carbamate during storage or biological assays?

- Hydrolysis : The carbamate bond is susceptible to cleavage under acidic/basic conditions, forming 4-acetylaniline and 3-chloropropanol. Stability studies require buffered solutions (pH 6–8) and low-temperature storage (-20°C) .

- Nucleophilic substitution : The 3-chloropropyl group may react with thiols (e.g., glutathione) in biological matrices, necessitating derivatization or protective strategies in vivo .

- Mitigation : Lyophilization or encapsulation in liposomes enhances stability for long-term storage .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model binding to acetylcholinesterase (AChE) or other serine hydrolases, leveraging the carbamate’s affinity for catalytic serine residues .

- MD simulations : Assess binding stability over time (e.g., RMSD analysis) under physiological conditions .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibitory potency using datasets from analogs .

Q. How can process-related impurities be identified and quantified during large-scale synthesis?

- Impurity profiling : LC-MS/MS or GC-MS detects byproducts like unreacted 4-acetylaniline or N-(3-chloropropyl)amine, formed during incomplete coupling or degradation .

- Validation : Spiking studies with synthesized impurity standards (e.g., 4-acetylaniline) establish detection limits (<0.1% w/w) .

- Root-cause analysis : Reaction monitoring via in situ FTIR identifies bottlenecks (e.g., slow isocyanate formation) .

Methodological Resources

- Synthetic protocols : Refer to anhydrous Schlenk techniques for moisture-sensitive steps .

- Analytical workflows : Combine orthogonal methods (HPLC, NMR) for robust characterization .

- Computational tools : Open-source platforms (Open Babel, PyMOL) for preliminary docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.